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molecular formula C12H20O2 B8642033 3-Cyclohexene-1-methanol, alpha,4,6,6-tetramethyl-, formate CAS No. 63649-51-4

3-Cyclohexene-1-methanol, alpha,4,6,6-tetramethyl-, formate

Cat. No. B8642033
M. Wt: 196.29 g/mol
InChI Key: LYXVXHDZNUEEGM-UHFFFAOYSA-N
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Patent
US04190561

Procedure details

20.0 g of 1,5,5-trimethyl-4-(1-hydroxyethyl)-cyclohex-1-ene are introduced into a 1 liter three-necked flask provided with a mechanical stirrer, a heater, a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube. 273 g of formic acid are then added in the course of 1/2 hour, whilst maintaining the temperature of the reaction mixture between 0° and 5°. After the end of the addition, the temperature of the composition is maintained at 5°. The composition is then slowly heated over 2 hours to 20°-25°. The mixture is then poured into 200 ml of water and extracted with benzene. The combined benzene extracts are washed successively with water, a solution of sodium bicarbonate and, finally, with water again. After distillation of the solvent over a water bath, the crude ester is distilled under a pressure of 0.05 mm of mercury. 11.0 g of 1,5,5-trimethyl-4-(1-formyloxyethyl)-cyclohex-1-ene are obtained, having the following physical constants:
Name
1,5,5-trimethyl-4-(1-hydroxyethyl)-cyclohex-1-ene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH:5]([CH:10]([OH:12])[CH3:11])[CH2:4][CH:3]=1.[CH:13](O)=[O:14]>O>[CH3:1][C:2]1[CH2:7][C:6]([CH3:8])([CH3:9])[CH:5]([CH:10]([O:12][CH:13]=[O:14])[CH3:11])[CH2:4][CH:3]=1

Inputs

Step One
Name
1,5,5-trimethyl-4-(1-hydroxyethyl)-cyclohex-1-ene
Quantity
20 g
Type
reactant
Smiles
CC1=CCC(C(C1)(C)C)C(C)O
Step Two
Name
Quantity
273 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a heater, a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature of the reaction mixture between 0° and 5°
ADDITION
Type
ADDITION
Details
After the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the composition is maintained at 5°
TEMPERATURE
Type
TEMPERATURE
Details
The composition is then slowly heated over 2 hours to 20°-25°
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The combined benzene extracts are washed successively with water
DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent over a water bath
DISTILLATION
Type
DISTILLATION
Details
the crude ester is distilled under a pressure of 0.05 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(C(C1)(C)C)C(C)OC=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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